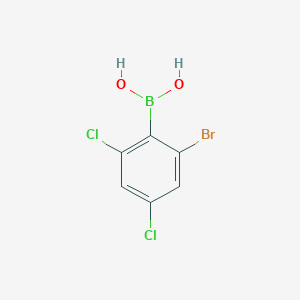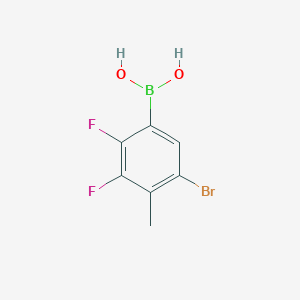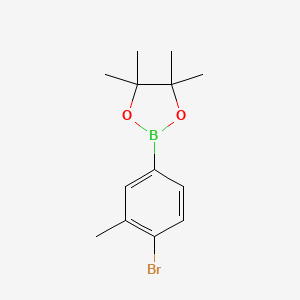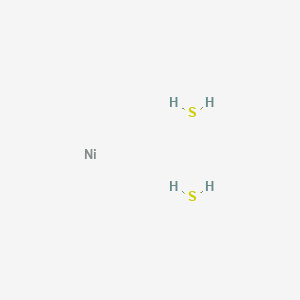
7-Fluoro-3-(3-bromophenyl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
7F3BP-1H-Indazole has been found to interact with various molecules, including proteins and drugs. It has been shown to form covalent bonds with proteins, which can alter the structure and function of the proteins. Additionally, 7F3BP-1H-Indazole has been found to bind to drug targets, which can affect the activity of the drug and its ability to interact with its target.
Biochemical and Physiological Effects
7F3BP-1H-Indazole has been found to have a variety of biochemical and physiological effects. It has been found to affect the activity of enzymes, which can lead to changes in cellular metabolism. Additionally, 7F3BP-1H-Indazole has been found to have an effect on the expression of genes, which can lead to changes in gene expression and protein production.
Avantages Et Limitations Des Expériences En Laboratoire
7F3BP-1H-Indazole has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize in the laboratory and is relatively stable in solution. Additionally, 7F3BP-1H-Indazole is relatively non-toxic and does not produce hazardous byproducts. However, one limitation is that it has a relatively low solubility in water, which can limit its use in some experiments.
Orientations Futures
There are a number of potential future directions for research involving 7F3BP-1H-Indazole. One potential direction is to further explore its potential applications in the medical and pharmaceutical fields, such as its use as a therapeutic agent or as a drug target. Additionally, further research could be conducted to study the structure and properties of 7F3BP-1H-Indazole and its interactions with other molecules. Finally, further research could be conducted to explore the potential of 7F3BP-1H-Indazole as an industrial or commercial compound.
Méthodes De Synthèse
7F3BP-1H-Indazole is synthesized through a process known as Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a palladium catalyst and a base, such as sodium carbonate, to couple a bromophenol and a fluoroindazole. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-90°C. The reaction is typically completed within 1-2 hours.
Applications De Recherche Scientifique
7F3BP-1H-Indazole has been used in scientific research to study the structure and properties of organic compounds. It has also been used to study the interaction of organic molecules with other molecules, such as proteins, and to study the binding of drugs to their targets. Additionally, 7F3BP-1H-Indazole has been used to study the effects of organic compounds on enzymatic activity and to evaluate the potential of organic compounds as therapeutic agents.
Propriétés
IUPAC Name |
3-(3-bromophenyl)-7-fluoro-2H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2/c14-9-4-1-3-8(7-9)12-10-5-2-6-11(15)13(10)17-16-12/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOMCRNSXYXWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C3C=CC=C(C3=NN2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester](/img/structure/B6304649.png)





![t-Butyl3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate HCl](/img/structure/B6304699.png)
![cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one HCl](/img/structure/B6304707.png)